molecular formula C10H18IN3O2 B2773533 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-beta-alanine CAS No. 1245569-21-4

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-beta-alanine

Katalognummer: B2773533
CAS-Nummer: 1245569-21-4
Molekulargewicht: 339.177
InChI-Schlüssel: CYLPVJGDAWQQEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-beta-alanine is a chemical compound that features a pyrazole ring substituted with two methyl groups at positions 3 and 5, and an ethyl linkage to a beta-alanine moiety

Eigenschaften

IUPAC Name

3-[2-(3,5-dimethylpyrazol-1-yl)ethylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-8-7-9(2)13(12-8)6-5-11-4-3-10(14)15/h7,11H,3-6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABXGNCECBJEIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNCCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-beta-alanine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors for the condensation and alkylation steps, as well as advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Pyrazole derivatives, including compounds similar to N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-beta-alanine, have been shown to exhibit significant antimicrobial properties. Research indicates that pyrazole compounds can act against a range of pathogens, including bacteria and fungi. For instance, studies have demonstrated that certain pyrazole derivatives possess antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus . This suggests that N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-beta-alanine could potentially be developed as an antimicrobial agent.

Anti-inflammatory Properties

The pyrazole moiety is associated with anti-inflammatory effects. Various studies have reported the synthesis of pyrazole derivatives that demonstrate potent anti-inflammatory activity comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac . The incorporation of the 3,5-dimethylpyrazole structure into beta-alanine may enhance its anti-inflammatory efficacy.

Anticancer Potential

Research has highlighted the anticancer properties of pyrazole derivatives. Compounds containing the pyrazole ring have been identified as potential inhibitors of cancer cell proliferation and metastasis . The structural characteristics of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-beta-alanine may contribute to its effectiveness in targeting specific cancer pathways.

Structure-Activity Relationship (SAR)

The effectiveness of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-beta-alanine can be enhanced by modifying its chemical structure. Studies on related pyrazole compounds indicate that substituents on the pyrazole ring significantly affect their biological activity . This highlights the importance of SAR studies in developing more potent derivatives.

Case Studies

StudyFindingsApplication
Selvam et al., 2014Synthesized a series of pyrazole derivatives with significant anti-inflammatory activityPotential development as new NSAIDs
Gökhan-Kelekçi et al., 2021Identified novel pyrazole compounds with dual anti-inflammatory and analgesic propertiesDevelopment for pain management therapies
Chovatia et al., 2020Evaluated anti-tubercular activity of pyrazole derivatives against Mycobacterium tuberculosisPotential use in tuberculosis treatment

Wirkmechanismus

The mechanism of action of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-beta-alanine involves its interaction with specific molecular targets and pathways:

Biologische Aktivität

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-beta-alanine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and research findings, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with two methyl groups at the 3 and 5 positions, linked to a beta-alanine moiety. The molecular formula is C10H17N3O2C_{10}H_{17}N_{3}O_{2} with a molecular weight of 211.26 g/mol .

Synthesis Process

The synthesis typically involves:

  • Formation of the pyrazole ring : Condensation of acetylacetone with hydrazine hydrate.
  • Alkylation : Using 2-bromoethylamine to introduce the ethyl linkage.
  • Coupling with beta-alanine : Employing coupling reagents like EDCI in the presence of a base .

Antimicrobial Properties

Research indicates that derivatives of pyrazole, including N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-beta-alanine, exhibit significant antimicrobial activity. In vitro studies have shown:

  • Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens.
  • Effective inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis .

Cytotoxic Activity

In studies assessing cytotoxicity against cancer cell lines:

  • Compounds similar to N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-beta-alanine demonstrated IC50 values indicating potent antiproliferative effects on MCF-7 (breast cancer) and HepG2 (liver cancer) cells .

The biological activity is attributed to the compound's ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been noted for its inhibitory effects on DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values between 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .

Comparative Analysis

To understand the uniqueness of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-beta-alanine, it can be compared with similar compounds:

Compound NameStructureKey ActivityIC50 (μM)
3,5-Dimethyl-1H-pyrazoleStructureStructureAntimicrobialN/A
N-(2,3-dimethyl-1H-pyrazol-1-yl)ethylamineStructureStructureCytotoxicN/A
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-beta-alanineStructureStructureAnticancer, Antimicrobial0.52–31.64

Case Studies

Several studies have highlighted the compound's potential:

  • Antibiofilm Activity : The compound exhibited superior antibiofilm potential compared with standard antibiotics like Ciprofloxacin.
  • Synergistic Effects : It showed synergistic effects when combined with other antimicrobial agents, reducing their MICs significantly .

Q & A

Q. What are the optimized synthesis protocols for N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-beta-alanine and its derivatives?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Pyrazole derivatives (e.g., 3,5-dimethylpyrazole) are functionalized with ethylenediamine intermediates, followed by conjugation to beta-alanine.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates, while microwave-assisted synthesis improves yields (75–85%) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization are standard for isolating high-purity products (>95%) .

Q. How is the structural characterization of this compound performed?

  • X-ray crystallography : Resolves bond lengths and angles (e.g., pyrazole ring N–N distance: 1.34–1.38 Å) and confirms stereochemistry .
  • Spectroscopic methods :
    • 1H/13C NMR : Peaks at δ 2.25–2.30 ppm (pyrazole-CH3) and δ 3.45–3.60 ppm (ethylenediamine-CH2) .
    • HRMS : Validates molecular weight (e.g., [M+H]+ m/z calculated: 281.1524; observed: 281.1521) .
  • IR spectroscopy : Confirms amide bonds (C=O stretch at ~1650 cm⁻¹) .

Q. What are the key physicochemical properties influencing experimental design?

  • Solubility : Moderate in DMSO (>10 mM) but limited in aqueous buffers, requiring formulation with cyclodextrins or surfactants .
  • Stability : Susceptible to hydrolysis under acidic/basic conditions; storage at -20°C in inert atmospheres is recommended .
  • LogP : Predicted ~1.8 (via computational tools), indicating moderate lipophilicity for cellular uptake studies .

Advanced Research Questions

Q. What mechanistic insights exist for its biological activity in cancer models?

  • Kinase inhibition : Pyrazole derivatives selectively inhibit PI3K/AKT/mTOR pathways (IC50: 0.5–2.0 µM in HeLa cells) by competing with ATP-binding domains .
  • Apoptosis induction : Caspase-3/7 activation (2–3-fold increase vs. controls) and mitochondrial membrane depolarization observed in leukemia cell lines .
  • Data contradictions : Variability in IC50 values across studies (e.g., 0.8 µM vs. 3.2 µM in MCF-7 cells) may arise from assay conditions (e.g., serum concentration, incubation time) .

Q. How can computational methods predict its reactivity and target interactions?

  • DFT studies : B3LYP/6-31G(d) models reveal electron-deficient pyrazole rings, favoring nucleophilic attacks at the ethylenediamine linker .
  • Molecular docking : Pyrazole moieties form hydrogen bonds with kinase active sites (e.g., VEGFR-2: binding energy -9.2 kcal/mol) .
  • MD simulations : Predict stability of ligand-protein complexes over 100 ns trajectories, identifying critical residues for mutagenesis validation .

Q. What structure-activity relationships (SARs) guide derivative design?

  • Pyrazole substitution : 3,5-Dimethyl groups enhance metabolic stability (t1/2: 4.7 h vs. 1.2 h for unsubstituted analogs) .
  • Linker flexibility : Ethylenediamine spacers improve solubility but reduce potency; rigidifying with cyclopropane (as in ) balances both.
  • Beta-alanine replacement : Substituting with sulfonamide groups (e.g., ) increases logP but may reduce bioavailability.

Q. What methodologies assess pharmacokinetics and toxicity profiles?

  • ADMET prediction : SwissADME models indicate moderate blood-brain barrier penetration (BBB score: 0.45) and CYP3A4 inhibition risk .
  • In vivo toxicity : Acute toxicity studies in rodents (LD50: 250 mg/kg) show hepatorenal toxicity at high doses, necessitating dose optimization .
  • Metabolic stability : Microsomal assays (human liver microsomes) reveal CYP-mediated oxidation as the primary clearance route (CLint: 22 mL/min/kg) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.